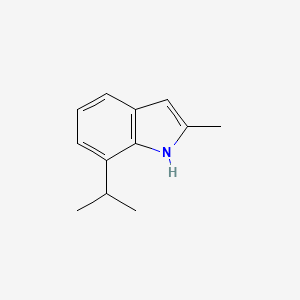

7-isopropyl-2-methyl-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Organic Chemistry Research

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. semanticscholar.org Its aromatic nature and electron-rich characteristics make it a versatile building block in organic synthesis. irjmets.com The indole moiety is a prevalent feature in a multitude of natural products, pharmaceuticals, and advanced materials, underscoring its profound importance in the field. semanticscholar.orgresearchgate.net

The significance of the indole core extends to its role in biological systems. It is the central structure in the essential amino acid tryptophan and its derivatives, such as the neurotransmitters serotonin (B10506) and melatonin. irjmets.comnih.gov This inherent bioactivity has made the indole scaffold a "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of new therapeutic agents. nih.gov The ability to functionalize the indole ring at various positions allows for the fine-tuning of its biological and chemical properties. irjmets.com

Overview of Substituted Indole Derivatives in Advanced Chemical Research

The strategic placement of various substituents onto the indole core gives rise to a vast library of derivatives with diverse properties and applications. pcbiochemres.com The introduction of different functional groups can significantly alter the electronic and steric nature of the indole, leading to compounds with tailored activities. scirp.org For instance, substituted indoles are investigated for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. pcbiochemres.commdpi.com

Research into substituted indoles is not limited to their medicinal applications. These compounds also serve as crucial intermediates in the synthesis of complex organic molecules, including alkaloids and pigments. scirp.org The development of novel synthetic methodologies to create substituted indoles with high efficiency and selectivity is an active area of research. researchgate.net Techniques such as metal-catalyzed cross-coupling reactions and C-H activation have expanded the toolkit for chemists working with these versatile structures. semanticscholar.org

Positioning of 7-isopropyl-2-methyl-1H-indole within Specialized Indole Chemistry Studies

Within the extensive family of substituted indoles, this compound represents a specific molecular architecture with distinct characteristics. The presence of an isopropyl group at the 7-position and a methyl group at the 2-position influences its reactivity and potential applications. The synthesis of such specifically substituted indoles can be achieved through various methods, including the Fischer indole synthesis, which remains a standard method for producing indoles. pcbiochemres.com The synthesis of related 7-alkyl indoles has been explored through processes like the dehydrocyclization of corresponding anilines. google.com

While extensive research data specifically on this compound is not as widespread as for some other indole derivatives, its structural motifs are found in compounds that are subjects of chemical and pharmaceutical research. For example, the synthesis of intermediates for drugs like fluvastatin (B1673502) involves related substituted indole structures. scirp.org The study of compounds like this compound contributes to a deeper understanding of structure-activity relationships within the broader class of indole derivatives.

Below is a table summarizing key information about this compound and related compounds.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 432025-17-7 bldpharm.com |

| Molecular Formula | C12H15N molcore.com |

| Molecular Weight | 173.25 g/mol molcore.com |

Further research into the synthesis and properties of this compound could unveil novel applications and expand the already rich chemistry of the indole family.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

2-methyl-7-propan-2-yl-1H-indole |

InChI |

InChI=1S/C12H15N/c1-8(2)11-6-4-5-10-7-9(3)13-12(10)11/h4-8,13H,1-3H3 |

InChI Key |

UDBYPKMWCRZNJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)C(=CC=C2)C(C)C |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Substituted Indoles, with Specific Relevance to 7 Isopropyl 2 Methyl 1h Indole Analogues

Electrophilic Aromatic Substitution on Indole (B1671886) Derivatives

The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. The pyrrole (B145914) ring, in particular, is significantly more reactive than the fused benzene (B151609) ring. bhu.ac.in

Regioselectivity and Mechanistic Pathways for C-3 vs. C-2 Attack

Electrophilic substitution on the indole ring predominantly occurs at the C-3 position. quimicaorganica.orgquora.com This regioselectivity is governed by the relative stability of the cationic intermediates (sigma complexes) formed during the reaction.

When an electrophile attacks the C-3 position, a carbocation intermediate is formed where the positive charge is adjacent to the nitrogen atom. This allows for effective stabilization through delocalization of the nitrogen's lone pair of electrons without disrupting the aromaticity of the benzene ring. bhu.ac.instudy.com The resulting resonance structures distribute the positive charge over the nitrogen and C-2 carbon, leading to a more stable intermediate. stackexchange.com

In contrast, an attack at the C-2 position forces the positive charge to be delocalized in a way that disrupts the stable aromatic sextet of the fused benzene ring. bhu.ac.instudy.com This pathway leads to a less stable, higher-energy intermediate. Consequently, the activation energy for C-3 substitution is significantly lower, making it the kinetically and thermodynamically favored pathway. bhu.ac.instackexchange.com If the C-3 position is already occupied by a substituent, electrophilic attack will then typically occur at the C-2 position. bhu.ac.in

Table 1: Comparison of Intermediates in Electrophilic Attack on Indole

| Attack Position | Stability of Intermediate | Key Feature |

|---|---|---|

| C-3 | More Stable | Aromaticity of the benzene ring is preserved; positive charge is stabilized by the nitrogen lone pair. bhu.ac.instudy.com |

| C-2 | Less Stable | Aromaticity of the benzene ring is disrupted in resonance forms. bhu.ac.in |

Electronic and Steric Effects of Substituents on Reactivity

Substituents on the indole ring play a critical role in modulating its reactivity and influencing the regioselectivity of electrophilic substitution. Both electronic and steric factors are significant. researchgate.netmdpi.com

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or carbonyl (-COR) decrease the electron density of the ring, deactivating it towards electrophilic substitution. nih.gov

Steric Effects:

The presence of a substituent at a particular position can sterically hinder the approach of an electrophile to adjacent positions. In the case of 7-isopropyl-2-methyl-1H-indole, the methyl group at the C-2 position effectively blocks that site from electrophilic attack. mdpi.com This steric hindrance, combined with the inherent electronic preference for C-3 attack, ensures that electrophilic substitution occurs almost exclusively at the C-3 position.

Specific Electrophilic Reactions: Alkylation, Acylation, Halogenation, and Nitration

For a 2,7-disubstituted indole analogue, electrophilic reactions are highly regioselective for the C-3 position.

Alkylation: Friedel-Crafts alkylation of indoles with alkyl halides or alkenes under acidic conditions introduces an alkyl group at the C-3 position. For 2-methylindoles, this reaction proceeds smoothly at C-3. However, strong acids can cause polymerization, so milder conditions are often preferred. researchgate.net

Acylation: Friedel-Crafts acylation with acyl chlorides or anhydrides in the presence of a Lewis acid typically yields 3-acylindoles. researchgate.net While N-acylation can also occur, C-3 acylation is common under standard Friedel-Crafts conditions. beilstein-journals.org For a 2-methyl substituted indole, acylation is strongly directed to the C-3 position.

Halogenation: The halogenation of indoles is a facile reaction that can be achieved with various reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂). mdpi.com For indoles with a substituent at C-2, such as 2-methylindole (B41428), halogenation occurs selectively at the C-3 position. nih.govthieme-connect.com Depending on the reaction conditions, different selectivities can be achieved; for instance, using copper(II) halides in the presence of a base can favor 3-haloindoles. thieme-connect.com

Nitration: Direct nitration of indoles with strong acids like nitric acid often leads to degradation and polymerization. bhu.ac.in Therefore, milder nitrating agents such as benzoyl nitrate (B79036) or ethyl nitrate are used, which selectively introduce a nitro group at the C-3 position. bhu.ac.in

Advanced Functionalization of the Indole Core

While classical electrophilic substitution is powerful, modern synthetic chemistry has developed advanced C–H functionalization methods that offer alternative and often more efficient routes to modify the indole scaffold. These reactions are typically catalyzed by transition metals. rsc.orgresearchgate.net

C–H Functionalization of the Pyrrole Ring (C-2, C-3)

Direct C–H functionalization of the pyrrole ring has been extensively studied, providing access to substituted indoles that are difficult to prepare via traditional methods. rsc.org

C-3 Functionalization: For analogues like this compound where C-2 is blocked, C-H functionalization efforts are directed toward the C-3 position. Various transition metal catalysts, including palladium and rhodium, can mediate the coupling of the C-3 C–H bond with a range of partners, such as aryl halides, alkenes, and alkynes. These reactions often proceed via an electrophilic aromatic substitution-type mechanism involving the metal catalyst. nih.gov

C-2 Functionalization: While not directly applicable to a 2-methylated indole, C-2 functionalization is a significant area of indole chemistry. It is often achieved using a directing group (DG) on the indole nitrogen (N1 position). nih.gov The DG coordinates to the metal catalyst, positioning it in proximity to the C-2 C–H bond and facilitating its activation. Palladium-catalyzed C-2 arylation, for example, can proceed through an electrophilic palladation at C-3 followed by a C3→C2 migration of the palladium complex. acs.org

C–H Functionalization of the Benzene Ring (C-4, C-5, C-6, C-7)

Functionalizing the less reactive benzene portion of the indole nucleus is a considerable synthetic challenge due to the lower intrinsic reactivity of these C–H bonds compared to those on the pyrrole ring. nih.govacs.org Site-selective functionalization typically requires the installation of a directing group. nih.govkcl.ac.uk

C-7 Functionalization: To functionalize the C-7 position, a directing group is commonly placed on the indole nitrogen (N1). nih.gov This group, such as a picolinamide (B142947) or a phosphinoyl group (e.g., -P(O)tBu₂), can chelate to a transition metal (like Palladium, Rhodium, or Ruthenium) and direct the C–H activation to the adjacent C-7 position. nih.govacs.org This strategy has been successfully employed for various transformations including arylation, olefination, acylation, and alkylation at the C-7 position. nih.govacs.org

C-4, C-5, and C-6 Functionalization: Achieving selectivity at other positions on the benzene ring is more complex. C-4 functionalization can be achieved by placing a directing group at the C-3 position, which then directs a metal catalyst to the peri C-4 position. nih.govnih.govrsc.orgacs.org Remote functionalization at the C-5 and C-6 positions is even more challenging and often requires specialized directing group strategies or exploitation of subtle electronic and steric biases within the substrate. nih.govrsc.org

Table 2: Strategies for Site-Selective C-H Functionalization of the Indole Benzene Ring

| Target Position | Directing Group Position | Common Metal Catalysts | Reaction Types |

|---|---|---|---|

| C-7 | N1 | Pd, Rh, Ru | Arylation, Olefination, Acylation, Alkylation. nih.govacs.org |

| C-6 | N1 (with specific ligands/catalysts) | Cu, Pd | Arylation. nih.gov |

| C-5 | C3 (with specific DGs) | Pd | Arylation. nih.gov |

| C-4 | C3 | Pd, Rh, Ir | Arylation, Alkenylation, Acylation. nih.govacs.org |

Cross-Dehydrogenative Coupling (CDC) Reactions in Indole Chemistry

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon and carbon-heteroatom bonds, directly from two C-H bonds. rsc.org In the context of indole chemistry, this approach provides a direct route to functionalized indole derivatives. For analogues such as this compound, the inherent nucleophilicity of the indole ring makes it a suitable partner in various CDC reactions.

One notable application is the oxidative dearomative cross-dehydrogenative coupling of indoles with a range of C-H nucleophiles. nih.govmdpi.com This process can lead to the formation of structurally diverse 2,2-disubstituted indolin-3-ones. nih.govmdpi.com Research has demonstrated that 2- and 7-substituted indoles are well-tolerated in these reactions. For instance, 7-methyl-2-phenylindole has been successfully dimerized and trimerized under oxidative conditions, showcasing the reactivity of the substituted indole core. mdpi.com The reaction of a 2-alkyl indole with a C-H nucleophile under these conditions would be expected to proceed with high regioselectivity. nih.govmdpi.com

The general mechanism for the oxidative dearomative CDC of an indole with a nucleophile often involves the generation of a reactive intermediate from the indole, which is then attacked by the nucleophile. The reaction conditions, including the choice of oxidant and catalyst, are critical in controlling the outcome of the reaction.

Table 1: Examples of Oxidative Dearomative Cross-Dehydrogenative Coupling Reactions of Substituted Indoles This table is representative of the types of transformations discussed and is based on findings for analogous substituted indoles.

| Indole Reactant | Nucleophile | Product Type | Reference |

| 2-Phenyl-7-methylindole | 2-Phenyl-7-methylindole | Dimerized/Trimerized Indolinone | mdpi.com |

| 2-Alkylindole | Malonates | 2,2-Disubstituted Indolin-3-one | nih.govmdpi.com |

| 2-Phenylindole | Pyrrole | 2-Pyrrolyl-2-phenylindolin-3-one | nih.gov |

Carbonylative Functionalization Approaches

Carbonylative functionalization introduces a carbonyl group into the indole nucleus, providing access to a wide array of valuable derivatives such as indole-carboxamides, -esters, and -ketones. These reactions are pivotal in the synthesis of many biologically active compounds. beilstein-journals.orgnih.govbeilstein-journals.org

For a substituted indole like this compound, carbonylative functionalization can be directed to various positions of the indole ring, depending on the reaction conditions and the catalytic system employed. Palladium-catalyzed carbonylation reactions are among the most common methods. For instance, the direct C-H carbonylation of indoles is an effective approach for the synthesis of 3-substituted indole derivatives. nih.gov

Furthermore, carbonylative cyclization reactions of appropriately substituted anilines serve as a powerful tool for the synthesis of the indole core itself, with the potential for simultaneous introduction of a carbonyl moiety. beilstein-journals.orgnih.gov The reactivity of the starting materials and the regioselectivity of these reactions are influenced by the electronic and steric nature of the substituents on the aniline (B41778) ring.

Table 2: Overview of Carbonylative Functionalization Strategies for Indole Derivatives This table summarizes general approaches applicable to substituted indoles based on available literature.

| Reaction Type | Position Functionalized | Catalyst/Reagents | Product | Reference |

| Direct C-H Carbonylation | C3 | Palladium catalyst, CO | Indole-3-carboxamide/ester | nih.gov |

| Carbonylative Cyclization | Ring formation | Palladium catalyst, CO | Substituted Indole | beilstein-journals.orgnih.gov |

| Heck Cyclization (of N-alkylindoles) | C2/C3 | Palladium catalyst | Cyclized Indole Derivative | beilstein-journals.org |

Reaction Pathways Involving Dearomatization and Subsequent Rearomatization

Catalytic Asymmetric Dearomatization (CADA) of Substituted Indoles

Catalytic asymmetric dearomatization (CADA) has become a cornerstone in the synthesis of complex, three-dimensional molecules from flat, aromatic precursors like indoles. nih.gov This strategy allows for the rapid construction of chiral indolenine and indoline (B122111) scaffolds, which are prevalent in numerous natural products and pharmaceuticals.

For 2,7-disubstituted indoles such as this compound, CADA reactions offer a pathway to enantiomerically enriched products. The substituents at the C2 and C7 positions can influence the stereochemical outcome of the reaction by modulating the electronic and steric environment of the indole nucleus. Chiral phosphoric acids are often employed as catalysts in these transformations, facilitating the enantioselective addition of an electrophile to the indole ring. nih.gov

Diversity-oriented synthesis approaches utilizing CADA reactions have been developed, allowing for the generation of a variety of structurally distinct products from a common set of starting materials through careful control of reaction conditions. nih.gov

Stereoselective Transformations Leading to Chiral Indole Derivatives

The development of stereoselective methods for the functionalization of indoles is of paramount importance for the synthesis of chiral drugs and natural products. snnu.edu.cnmdpi.com For analogues of this compound, several strategies can be employed to introduce chirality in a controlled manner.

One of the most powerful methods is the catalytic asymmetric Friedel-Crafts alkylation. mdpi.com This reaction involves the enantioselective addition of an electrophile to the C3 position of the indole, catalyzed by a chiral Lewis acid or Brønsted acid. The substituents on the indole ring can play a crucial role in directing the stereochemical course of the reaction.

Organocatalytic asymmetric allylic alkylation of substituted indoles provides another route to chiral indole derivatives. rsc.org For instance, 2-methyl-3-nitroindoles have been shown to undergo efficient asymmetric allylic alkylation with Morita-Baylis-Hillman carbonates in the presence of a chiral biscinchona alkaloid catalyst. rsc.org This methodology could potentially be adapted for other 2-substituted indoles.

Oxidation and Reduction Reactions of the Indole Ring System

The indole ring system is susceptible to both oxidation and reduction, leading to a variety of important synthetic intermediates and products. The substitution pattern on the indole nucleus significantly influences the outcome of these reactions.

Oxidation: The electron-rich nature of the indole ring makes it prone to oxidation. acs.org The C2-C3 double bond is particularly reactive. For a 2,7-dialkyl-substituted indole like this compound, oxidation can lead to several products depending on the oxidant and reaction conditions. Photoinduced oxidation of indole derivatives in the presence of air can lead to cleavage of the C2-C3 bond and the formation of benzoxazinone (B8607429) derivatives. rsc.orgrsc.org Catalytic systems, including those based on manganese, have been developed for the selective oxidation of indoles to 3-oxindoles. acs.org

Reduction: The reduction of the indole ring typically requires more forcing conditions compared to its oxidation. Catalytic hydrogenation is a common method for the reduction of indoles to indolines. The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, the reduction of 3-(1-arylsulfonylalkyl) indoles to 3-alkylindoles has been achieved using polymer-supported sodium borohydride (B1222165) under flow conditions, showcasing a chemoselective reduction of a substituent without affecting the indole core. unicam.it The complete reduction of the indole ring to an octahydroindole derivative generally requires harsher conditions.

Table 3: Summary of Oxidation and Reduction Reactions of Substituted Indoles This table provides a general overview of potential transformations for substituted indoles.

| Reaction Type | Reagents/Conditions | Expected Product for a 2,7-Dialkylindole | Reference |

| Oxidation | |||

| Photooxidation | UV light, air | Benzoxazinone derivative | rsc.orgrsc.org |

| Catalytic Oxidation | Mn-catalyst, H₂O₂ | 3-Oxoindoline derivative | acs.org |

| Reduction | |||

| Catalytic Hydrogenation | H₂, Metal catalyst (e.g., Pd, Pt, Rh) | 2,7-Dialkylindoline | General Knowledge |

| Substituent Reduction | Polymer-supported NaBH₄ (for sulfonyl group) | 3-Alkyl-2,7-dialkylindole | unicam.it |

Advanced Spectroscopic and Structural Elucidation Techniques for Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. For 7-isopropyl-2-methyl-1H-indole, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its molecular structure.

High-Field ¹H and ¹³C NMR for Structural Assignment

High-field ¹H and ¹³C NMR spectra are crucial for the initial structural assignment of this compound. The ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule, with chemical shifts influenced by the electronic environment and spin-spin coupling providing information about neighboring protons. The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their hybridization state.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N-H | ~8.0 | br s | - |

| H-3 | ~6.2 | s | - |

| H-4 | ~7.0 | d | ~7.5 |

| H-5 | ~6.9 | t | ~7.5 |

| H-6 | ~7.3 | d | ~7.5 |

| CH (isopropyl) | ~3.1 | sept | ~7.0 |

| CH₃ (isopropyl) | ~1.3 | d | ~7.0 |

| CH₃ (at C-2) | ~2.4 | s | - |

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-2 | ~135 |

| C-3 | ~100 |

| C-3a | ~128 |

| C-4 | ~120 |

| C-5 | ~119 |

| C-6 | ~122 |

| C-7 | ~130 |

| C-7a | ~136 |

| CH (isopropyl) | ~28 |

| CH₃ (isopropyl) | ~23 |

| CH₃ (at C-2) | ~13 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are indispensable for confirming the connectivity and spatial relationships of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between the aromatic protons on the benzene (B151609) ring (H-4, H-5, and H-6) and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the proton signal at ~3.1 ppm to the isopropyl methine carbon at ~28 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. Key HMBC correlations would be expected from the C-2 methyl protons to C-2 and C-3, and from the isopropyl methine proton to C-6, C-7, and C-7a, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY would be useful in confirming the substitution pattern by showing through-space correlations between the isopropyl group protons and the H-6 proton, as well as between the C-2 methyl protons and the H-3 proton.

Gauge-Including Atomic Orbitals (GIAO) NMR Calculations for Stereochemical Determination

For molecules with stereocenters, GIAO NMR calculations are a powerful tool for determining the absolute configuration. While this compound is achiral, this computational method can be used to predict and verify the ¹H and ¹³C chemical shifts. By comparing the theoretically calculated chemical shifts with the experimental data, a high level of confidence in the structural assignment can be achieved. This method involves optimizing the molecular geometry using density functional theory (DFT) and then calculating the NMR shielding tensors.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₅N), the expected nominal mass is 173 amu.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen.

Expected Fragmentation Pattern:

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns for the indole (B1671886) ring system. Common fragmentation pathways for substituted indoles include the loss of the substituents. For this compound, key expected fragments would include:

[M]⁺•: The molecular ion peak at m/z 173.

[M-15]⁺: A peak at m/z 158, corresponding to the loss of a methyl radical (•CH₃) from the isopropyl group, which is a common fragmentation for isopropyl-substituted aromatic compounds.

[M-43]⁺: A peak at m/z 130, corresponding to the loss of the isopropyl group (•C₃H₇).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, and C=C bonds of the indole ring.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3400-3300 | Medium, sharp |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch | 3000-2850 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium to strong |

| N-H bend | 1650-1550 | Medium |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C skeletal vibrations, which are often weak in the IR spectrum.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Electronic Circular Dichroism (ECD)

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the indole chromophore. Indole and its derivatives typically show two main absorption bands in the near-UV region, corresponding to the ¹Lₐ and ¹Lₑ electronic transitions.

Expected UV-Vis Absorption Maxima (in a non-polar solvent):

| Transition | Expected λₘₐₓ (nm) |

| ¹Lₐ | ~270-280 |

| ¹Lₑ | ~210-220 |

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful technique for studying chiral molecules. Since this compound is not chiral, it will not exhibit an ECD spectrum. However, if a chiral center were introduced into the molecule, ECD would be an invaluable tool for determining its absolute configuration. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemistry of the molecule.

Diffraction Techniques: X-ray Crystallography and Micro-Electron Diffraction (MicroED) for Solid-State Structure Confirmation

The unambiguous determination of the three-dimensional arrangement of atoms and molecules in the solid state is paramount for the structural elucidation of novel chemical entities. For indole derivatives, such as this compound, diffraction techniques provide the most definitive evidence of molecular structure, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound are not publicly available, this section will detail the principles and applications of X-ray crystallography and Micro-Electron Diffraction (MicroED) using related indole structures as illustrative examples.

X-ray Crystallography

Single-crystal X-ray diffraction (XRD) is a powerful analytical technique that has long been the gold standard for determining the atomic and molecular structure of a crystalline solid. The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which a model of the molecular structure can be built and refined.

The successful application of single-crystal XRD provides a wealth of structural information, including:

Connectivity and Bond Lengths: Precise measurement of the distances between atomic nuclei, confirming the covalent framework of the molecule.

Bond Angles and Torsional Angles: Definitive information on the geometry of the molecule and the conformation of flexible substituent groups.

Stereochemistry: Unambiguous assignment of the absolute configuration of chiral centers.

Intermolecular Interactions: Identification and characterization of non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces, which dictate the crystal packing.

For instance, the crystal structure of the parent compound, indole, has been determined to crystallize in the orthorhombic space group Pna21. iucr.org Its unit cell parameters are a = 7.86 Å, b = 5.66 Å, and c = 14.89 Å, with four molecules per unit cell. iucr.org The analysis of more complex indole derivatives, such as 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one, reveals detailed conformational features, like the dihedral angles between the various ring systems. iucr.orgnih.govnih.gov In this particular structure, the pyrazole ring is nearly perpendicular to both the indolin-2-one and indole rings, with dihedral angles of 84.16 (10)° and 85.33 (9)°, respectively. iucr.orgnih.govnih.gov

The crystallographic data obtained from an XRD experiment are typically presented in a standardized format, as shown in the interactive table below, which uses data from a representative indole derivative as an example.

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₈H₂₃FN₄O·C₂H₆O |

| Formula Weight | 496.58 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.8765 (3) |

| b (Å) | 11.2345 (4) |

| c (Å) | 12.5432 (5) |

| α (°) | 87.987 (2) |

| β (°) | 75.432 (2) |

| γ (°) | 80.123 (2) |

| Volume (ų) | 1324.5 (1) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.245 |

This table presents example data for illustrative purposes.

Micro-Electron Diffraction (MicroED)

A significant limitation of single-crystal XRD is the requirement for relatively large, well-ordered single crystals, which can be challenging to grow. Micro-Electron Diffraction (MicroED) is a cryogenic electron microscopy (cryo-EM) technique that has emerged as a powerful alternative for the structural analysis of small molecules from nanocrystals. This method utilizes an electron beam instead of X-rays to obtain diffraction data. Due to the much stronger interaction of electrons with matter, crystals that are a billionth the size of those required for X-ray crystallography can be used.

The workflow for a MicroED experiment involves:

Sample Preparation: A solution containing the nanocrystals is applied to a transmission electron microscope (TEM) grid, which is then vitrified by plunge-freezing in liquid ethane.

Data Collection: The frozen-hydrated crystals are identified in the TEM, and a continuous rotation diffraction movie is collected at a very low electron dose to minimize radiation damage.

Data Processing: The collected electron diffraction data is processed using software originally developed for X-ray crystallography to determine the unit cell, space group, and ultimately solve and refine the crystal structure.

MicroED has proven to be a revolutionary technique for the structural elucidation of a wide range of materials, including organic small molecules, peptides, and proteins, that fail to yield crystals suitable for X-ray diffraction. It provides structural information at a resolution comparable to that of XRD.

The combination of X-ray crystallography and MicroED provides a comprehensive toolkit for the definitive solid-state structure confirmation of indole derivatives. While X-ray crystallography remains the benchmark for compounds that form suitable single crystals, MicroED offers a powerful solution for analyzing challenging samples, thereby accelerating the pace of chemical research and discovery.

Computational and Theoretical Chemistry Studies on Indole Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure, stability, and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is particularly well-suited for studying aromatic heterocyclic systems like indole (B1671886) derivatives. DFT studies on substituted indoles have been successfully used to determine theoretical values for standard redox potentials and heats of formation.

For 7-isopropyl-2-methyl-1H-indole, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G, could be employed to optimize the molecular geometry in its ground state. Such calculations would reveal key structural parameters, including bond lengths and angles, and provide insights into the electronic effects of the isopropyl and methyl substituents on the indole ring. Furthermore, Time-Dependent DFT (TD-DFT) can be used to investigate the electronic excited states, predicting UV-Vis absorption spectra and shedding light on the molecule's photophysical properties. Studies on similar substituted indoles indicate that alkyl groups typically induce a slight red shift in the absorption spectra compared to the parent indole.

Table 1: Representative Applications of DFT in Indole Chemistry

| DFT Application | Property Calculated | Typical Functional/Basis Set | Relevance to this compound |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | B3LYP/6-31G* | Predicts the most stable 3D structure. |

| Vibrational Analysis | IR and Raman spectra | B3LYP/6-311++G(d,p) | Confirms structure is a true minimum and allows for spectral comparison. |

| Redox Potentials | Oxidation and reduction potentials | DMol³ | Assesses the ease of electron loss or gain, indicating reactivity. |

| Excited States (TD-DFT) | UV-Vis absorption spectra, electronic transitions | B3LYP/6-311+G | Predicts photophysical properties and color. |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller–Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

Computational studies on indole and its derivatives have often employed both DFT and ab initio HF methods for comparison. It is consistently found that for molecular vibrational problems, DFT methods like B3LYP show better agreement with experimental data than the scaled Hartree-Fock approach. However, for a molecule like this compound, high-accuracy ab initio calculations could be valuable for benchmarking DFT results and for investigating specific phenomena like hydrogen bonding involving the N-H group, where electron correlation effects are crucial.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be a π-orbital with significant electron density on the pyrrole (B145914) ring portion of the indole nucleus. The methyl and isopropyl groups are weak electron-donating groups, which would be expected to raise the energy of the HOMO slightly compared to unsubstituted indole, thereby potentially increasing its nucleophilicity. The LUMO is anticipated to be a π*-orbital. The HOMO-LUMO gap would provide a measure of the energy required for electronic excitation. A smaller gap generally implies higher reactivity.

Table 2: Predicted Trends in FMO Properties for Indole Derivatives

| Compound | Substituent Effects | Expected HOMO Energy | Expected LUMO Energy | Expected HOMO-LUMO Gap |

| 1H-Indole | Reference compound | Baseline | Baseline | Baseline |

| 2-methyl-1H-indole | Weak electron-donating | Higher than indole | Slightly higher than indole | Slightly smaller than indole |

| This compound | Weak electron-donating | Higher than 2-methyl-indole | Slightly higher than 2-methyl-indole | Slightly smaller than 2-methyl-indole |

Theoretical Assessment of Aromaticity and Resonance Stabilization

Indole is an aromatic compound, and its stability and reactivity are governed by the resonance stabilization of its fused benzene (B151609) and pyrrole rings. Theoretical methods can quantify this aromaticity using various indices. The stability of the indole ring system is a key reason why electrophilic substitution preferentially occurs at the C3 position, as this pathway allows the intermediate to maintain the aromaticity of the benzene ring.

For this compound, the core aromatic character is expected to be largely preserved. Computational methods can be used to assess this through:

Nucleus-Independent Chemical Shift (NICS): A magnetic criterion where negative values inside the ring indicate aromaticity.

Aromatic Stabilization Energy (ASE): An energetic criterion calculated using isodesmic reactions to quantify the extra stability afforded by aromatic delocalization.

Geometric Criteria: Analysis of bond length alternation. Aromatic systems exhibit minimal bond length alternation.

Molecular Modeling and Simulation Approaches

While quantum mechanics excels at describing electronic properties, molecular modeling and simulation are used to study the dynamic behavior of molecules and their interactions over time.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations would be invaluable for exploring its conformational landscape and intermolecular interactions.

A key area of investigation would be the rotational freedom of the isopropyl group at the C7 position. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its packing in a solid state or its binding to a biological target.

Furthermore, MD simulations can be used to study the behavior of this compound in different solvent environments. By simulating the molecule in a box of water, for example, one could observe the formation and dynamics of hydrogen bonds between the indole N-H group and surrounding water molecules. Such simulations provide insight into solubility and the specific patterns of intermolecular interactions that govern the molecule's behavior in solution. Although specific MD studies on this molecule are lacking, the methodology has been applied to understand the conformations of other substituted heterocyclic systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Relationships

The general approach for developing a QSAR model for a series of indole derivatives, which would include this compound, involves the calculation of a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the electron-donating nature of the isopropyl and methyl groups would influence these descriptors.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Examples include molecular volume, surface area, and specific conformational parameters. The bulky isopropyl group at the 7-position would significantly impact the steric descriptors of this compound.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its interaction with biological membranes. The logarithm of the partition coefficient (logP) is a commonly used hydrophobic descriptor. The presence of the nonpolar isopropyl and methyl groups would increase the hydrophobicity of the parent indole core.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing its connectivity and branching.

Once these descriptors are calculated for a set of indole derivatives with known activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. Such a model for indole derivatives could be used to predict the activity of new, unsynthesized compounds like this compound, thereby guiding medicinal chemistry efforts.

For illustrative purposes, a hypothetical data table of molecular descriptors that would be relevant for a QSAR study of indole derivatives is presented below.

| Descriptor | Indole | 2-Methyl-1H-indole | 7-Isopropyl-1H-indole | This compound (Estimated) |

| Molecular Weight ( g/mol ) | 117.15 | 131.17 | 159.23 | 173.25 |

| LogP | 2.14 | 2.64 | 3.35 | 3.85 |

| Topological Polar Surface Area (Ų) | 15.79 | 15.79 | 15.79 | 15.79 |

| HOMO Energy (eV) | -5.4 | -5.2 | -5.3 | -5.1 |

| LUMO Energy (eV) | -0.2 | -0.1 | -0.15 | -0.05 |

| Dipole Moment (Debye) | 2.11 | 2.25 | 2.05 | 2.15 |

Note: The values for this compound are estimated based on the trends observed for the parent and singly substituted indoles and are for illustrative purposes only.

Theoretical Insights into Reaction Mechanisms and Energetics

Transition state theory is a fundamental concept in chemical kinetics used to understand the rates of chemical reactions. It postulates that during a chemical reaction, reactant molecules pass through a high-energy intermediate state known as the transition state before forming products. Computational chemistry provides powerful tools to locate and characterize these transition states, thereby elucidating reaction pathways.

For indole derivatives, a common and important reaction is electrophilic aromatic substitution. The indole nucleus is electron-rich, making it susceptible to attack by electrophiles. Theoretical studies have shown that electrophilic attack is preferred at the C3 position of the indole ring due to the greater stability of the resulting cationic intermediate (arenium ion) compared to attack at other positions like C2. bhu.ac.in This stability arises from the ability of the nitrogen atom's lone pair to delocalize the positive charge without disrupting the aromaticity of the benzene ring. bhu.ac.in

In the case of this compound, the presence of the methyl group at the 2-position and the isopropyl group at the 7-position would influence the reactivity and regioselectivity of electrophilic substitution. The 2-methyl group would block that position, further favoring substitution at the C3 position. The 7-isopropyl group, being an electron-donating group, would activate the benzene portion of the indole ring towards electrophilic attack, although the pyrrole ring is generally much more reactive.

Computational studies can model the reaction pathway of an electrophilic substitution on this compound by:

Locating the transition state structure: This involves finding the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate.

Calculating the activation energy: This is the energy difference between the reactants and the transition state, which is a key determinant of the reaction rate.

Analyzing the vibrational frequencies of the transition state: A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

By comparing the activation energies for electrophilic attack at different positions on the this compound ring system, the preferred reaction pathway can be determined.

Thermochemical properties, such as the enthalpy of formation and bond dissociation energies (BDEs), are crucial for understanding the stability and reactivity of molecules. These properties can be calculated with a good degree of accuracy using high-level quantum chemical methods.

The enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. While experimental data for this compound is not available, computational methods can provide reliable estimates. A study on methyl-substituted indoles has shown that methylation can influence the thermochemical properties. fau.de

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. BDEs are indicative of the strength of a chemical bond and can be used to predict the likelihood of certain reactions, particularly those involving radical mechanisms. For this compound, the BDEs of interest would include the N-H bond of the indole ring, the C-H bonds of the methyl and isopropyl groups, and the C-H bonds of the aromatic ring.

Computational studies on indole and related aromatic heterocycles have provided values for these BDEs. epa.gov For instance, the N-H BDE in indole is a key parameter in its antioxidant activity. The C-H BDEs of the alkyl substituents would be relevant in free-radical halogenation reactions.

An illustrative table of calculated bond dissociation energies for indole and related simple molecules is provided below. These values serve as a reference for estimating the BDEs in this compound.

| Bond | Molecule | Bond Dissociation Energy (kcal/mol) |

| N-H | Indole | ~85 |

| C3-H | Indole | ~88 |

| C-H | Methane (for methyl group comparison) | 104 |

| C-H (tertiary) | Isobutane (for isopropyl group comparison) | 96.5 |

Note: The values are approximate and sourced from computational studies on indole and model alkane systems. epa.gov

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvation effects. nih.govwikipedia.org These models treat the solvent as a continuous dielectric medium, which simplifies the calculations while still capturing the essential electrostatic interactions between the solute and the solvent.

One of the most noticeable effects of the solvent is the shift in the absorption and emission wavelengths in the electronic spectra of a molecule, a phenomenon known as solvatochromism . The electronic spectra of indole and its derivatives are known to be sensitive to the polarity of the solvent. researchgate.net This is because the distribution of electron density in the molecule changes upon electronic excitation, leading to a change in the dipole moment.

In polar solvents, the excited state of indole is stabilized to a greater extent than the ground state, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence spectrum. nih.gov This is due to the reorientation of the solvent molecules around the excited-state dipole moment of the indole.

For this compound, computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT) combined with a PCM can predict its electronic absorption and emission spectra in various solvents. These calculations can provide insights into:

The energies of the electronic transitions.

The change in dipole moment upon excitation.

The expected solvatochromic shifts in different solvents.

The magnitude of the solvatochromic shift depends on the change in dipole moment between the ground and excited states and the polarity of thesolvent. The presence of the electron-donating alkyl groups in this compound would likely influence its ground and excited state dipole moments, and thus its solvatochromic behavior, compared to the parent indole molecule.

A representative data table illustrating the effect of solvent polarity on the fluorescence emission maximum of indole is shown below. A similar trend would be expected for this compound, although the exact wavelengths would differ.

| Solvent | Dielectric Constant (ε) | Fluorescence Emission Maximum (λem) of Indole (nm) |

| Cyclohexane | 2.02 | ~305 |

| Dioxane | 2.21 | ~310 |

| Acetonitrile | 37.5 | ~320 |

| Methanol | 32.7 | ~330 |

| Water | 80.1 | ~350 |

Note: The fluorescence emission maxima are approximate and illustrate the general trend of red-shifting with increasing solvent polarity. nih.gov

Advanced Applications of Indole Compounds in Non Biological Fields

Indole (B1671886) Derivatives in Materials Science and Optoelectronics

The unique electronic properties of the indole ring system, characterized by its electron-rich nature, make it an attractive component for the development of novel organic materials with tailored optical and electronic functionalities.

A significant challenge in organic optoelectronics is the development of stable and tunable polycyclic aromatic compounds (PACs). researchgate.netchemrxiv.org Traditional PACs like acenes often suffer from instability due to photooxidation. researchgate.netchemrxiv.org To overcome this, researchers have designed and synthesized a new class of π-expanded materials known as indoloindolizines by fusing indole and indolizine (B1195054) moieties into a single polycyclic structure. researchgate.netchemrxiv.orgchemrxiv.org

The design of these materials is guided by principles such as the Glidewell-Lloyd rule, which helps in modulating the electronic structure by controlling the aromaticity of specific rings within the fused system. researchgate.netchemrxiv.org This strategic merging of indole and indolizine offers a unique way to tailor the optoelectronic properties of polycyclic aromatic compounds. chemrxiv.org Scalable synthetic protocols have been developed to produce a wide array of these π-expanded derivatives, allowing for extensive characterization of their structural, electronic, and optical properties. researchgate.netchemrxiv.org Single-crystal X-ray diffraction has been instrumental in confirming the molecular structures of these novel materials. researchgate.netchemrxiv.orgchemrxiv.org

Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible and printed electronics, and the performance of these devices is heavily reliant on the organic semiconductor material used. acs.orgnih.govfrontiersin.org Indole derivatives, particularly the newly developed indoloindolizines, have shown significant promise in this area. figshare.com

These materials exhibit enhanced stability against photooxidation compared to traditional acenes, a crucial factor for the longevity and performance of electronic devices. researchgate.netchemrxiv.org Indoloindolizines have been incorporated into OFETs, demonstrating remarkable performance with ambipolar charge transport properties. figshare.com Their vivid colors and fluorescence across the visible spectrum also make them suitable candidates for a range of optoelectronic applications, including organic light-emitting diodes (OLEDs). researchgate.netchemrxiv.orgfigshare.com The high thermal stability and suitable LUMO (Lowest Unoccupied Molecular Orbital) energy levels of certain pyridopyrazino[2,3-b]indole derivatives suggest their potential use as n-type materials in such devices. ias.ac.inresearchgate.net

A key advantage of indole-based materials is the ability to fine-tune their optoelectronic properties through precise structural modifications. chemrxiv.orgfigshare.com By strategically adding substituents to the indole core, researchers can manipulate the material's electronic and optical characteristics.

For instance, in π-expanded indoloindolizines, benzannulation (the fusion of a benzene (B151609) ring) at specific positions allows for the fine-tuning of the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap. researchgate.netchemrxiv.orgchemrxiv.org This targeted modification leads to distinct shifts in the material's properties. researchgate.netchemrxiv.orgchemrxiv.org Expanding the conjugated π-system through linear benzannulation can result in a significant bathochromic shift (a shift to longer wavelengths) in the material's absorption spectrum. chemrxiv.org Similarly, attaching different electron-donating and electron-withdrawing groups to eumelanin-inspired indole molecules can manipulate the frontier orbitals and, consequently, the bandgap of the material. researchgate.net This tunability is crucial for designing materials with specific absorption and emission profiles required for various optoelectronic applications. researchgate.netnih.gov

Role of Indole Derivatives in Catalysis

The indole framework is not only a component of functional materials but also serves as a versatile scaffold in the field of catalysis, particularly in the synthesis of chiral molecules.

Chiral indole-based heterocycles are vital structures found in numerous pharmaceuticals and functional materials. nih.govacs.org Catalytic asymmetric synthesis is the most efficient method for producing these chiral compounds, and indole derivatives play a central role as both catalysts and ligands. nih.govacs.org

Researchers have developed a variety of chiral catalysts and ligands incorporating the indole scaffold. nih.gov For example, a chiral naphthyl-C2-indole scaffold has been successfully used in bifunctional phosphine (B1218219) organocatalysis for stereoselective cycloaddition reactions. acs.org Additionally, chiral aziridine-phosphines have been employed as effective catalysts in the asymmetric Friedel–Crafts alkylation of indoles in the presence of a copper(I) complex. mdpi.com These indole-based systems have demonstrated the ability to produce a wide range of chiral heterocycles with high efficiency and excellent enantioselectivity. nih.govacs.org

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, complementing traditional metal-based catalysis. researchgate.net The indole scaffold is a prevalent feature in many organocatalytic systems.

The enantioselective Friedel-Crafts alkylation of indoles is a direct method for preparing optically pure 3- or 2-substituted indole compounds. researchgate.net This reaction has been successfully achieved using various organocatalysts, facilitating the addition of indoles to electrophiles like α,β-unsaturated carbonyl compounds, nitroalkenes, and imines. researchgate.netnih.gov The indole ring itself can act as a nucleophile in these reactions, and its functionalization is a key step in building molecular complexity. nih.gov Furthermore, direct catalytic asymmetric functionalization of unactivated C(sp³)–H bonds in alkyl indoles has been achieved using organocatalysis, opening new avenues for creating complex indole derivatives. researchgate.netrsc.org

Future Research Directions and Emerging Trends in 7 Isopropyl 2 Methyl 1h Indole Chemistry

Development of Highly Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a strong emphasis on sustainability and atom economy. For a molecule such as 7-isopropyl-2-methyl-1H-indole, future synthetic strategies will likely move away from classical, often harsh and wasteful, methods like the Fischer indole (B1671886) synthesis, which typically involve high temperatures and strong acids.

Future research will likely prioritize the development of catalytic cycles that minimize waste and maximize the incorporation of all reactant atoms into the final product. This could involve:

Catalytic C-H Activation/Annulation Cascades: Transition-metal catalysis, particularly with earth-abundant metals, could enable the direct construction of the indole ring from readily available precursors. For instance, a catalyzed reaction between a suitably substituted aniline (B41778) and a tailored alkyne could offer a highly atom-economical route.

Biocatalytic Approaches: The use of engineered enzymes could provide a highly selective and environmentally benign method for the synthesis of this compound. Biocatalysis often proceeds under mild conditions in aqueous media, significantly reducing the environmental footprint of the synthesis.

Photoredox Catalysis: Visible-light-mediated reactions represent a rapidly growing field in organic synthesis. A photoredox-catalyzed approach could enable the formation of key bonds in the indole core under exceptionally mild conditions, often at room temperature.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

| Catalytic C-H Activation | High atom economy, potential for fewer steps. | Catalyst development, regioselectivity control. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme engineering and optimization, substrate scope. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Substrate scope, quantum yield optimization. |

Exploration of Unprecedented Reactivity and Site-Selective Functionalization Pathways

The unique substitution pattern of this compound, with a bulky isopropyl group at the C7 position and a methyl group at C2, is expected to profoundly influence its reactivity. The steric hindrance at C7 could direct functionalization to other positions on the indole nucleus, leading to novel reactivity patterns.

Future research in this area will likely focus on:

Directed C-H Functionalization: The development of directing groups that can be temporarily installed on the indole nitrogen will be crucial for achieving site-selective functionalization at the C4, C5, and C6 positions of the benzene (B151609) ring, which are typically less reactive.

Late-Stage Functionalization: Strategies for the direct introduction of functional groups into the pre-formed this compound core are highly desirable. This would allow for the rapid generation of a library of derivatives for biological screening or materials science applications.

Exploiting Steric Effects: The steric bulk of the C7-isopropyl group could be leveraged to control the stereochemistry of reactions at adjacent positions or to favor the formation of specific atropisomers in biaryl coupling reactions.

Integration of Advanced Computational Chemistry and Artificial Intelligence for Rational Design and Discovery

The convergence of computational chemistry and artificial intelligence (AI) is revolutionizing the way chemical research is conducted. For this compound, these tools can provide invaluable insights into its properties and guide the discovery of new applications.

Future research directions include:

Predictive Reactivity Models: Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack, as well as to elucidate the mechanisms of potential reactions. This can help to prioritize experimental efforts and avoid unproductive reaction pathways.

AI-Driven de Novo Design: Machine learning algorithms can be trained on existing chemical data to design new derivatives of this compound with specific desired properties, such as enhanced biological activity or tailored electronic properties for materials applications.

In Silico Screening: Virtual screening of large compound libraries against biological targets or for specific material properties can be used to identify promising candidates for further experimental investigation, thereby accelerating the discovery process.

Table 2: Application of Computational and AI Tools in this compound Research

| Tool | Application | Potential Impact |

| Density Functional Theory (DFT) | Prediction of reactivity, elucidation of reaction mechanisms. | Rational design of experiments, improved understanding of chemical behavior. |

| Machine Learning/AI | De novo design of derivatives, prediction of properties. | Accelerated discovery of new compounds with desired functions. |

| Virtual Screening | Identification of potential biological targets or material applications. | Prioritization of experimental efforts, cost and time savings. |

Interdisciplinary Research at the Interface of Indole Chemistry and Materials Science

The indole scaffold is a key component in many organic electronic materials due to its electron-rich nature. The specific substitution pattern of this compound could impart unique properties that are beneficial for materials science applications.

Future interdisciplinary research may explore:

Organic Semiconductors: The incorporation of the this compound unit into conjugated polymers or small molecules could lead to new materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The isopropyl and methyl groups could influence the solid-state packing and thin-film morphology, which are critical for device performance.

Emissive Materials: Indole derivatives can exhibit interesting photophysical properties. The synthesis of functionalized 7-isopropyl-2-methyl-1H-indoles could yield novel fluorescent or phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Smart Materials: The indole nitrogen can be readily functionalized, providing a handle for the development of responsive materials. For example, polymers containing the this compound moiety could be designed to respond to external stimuli such as pH, temperature, or light.

Q & A

Q. What are the common synthetic routes for preparing 7-isopropyl-2-methyl-1H-indole, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves functionalization of the indole core. A plausible route includes lithiation of a pre-substituted indole precursor (e.g., 7-fluoroindole) followed by alkylation with isopropyl groups . Reaction optimization may involve temperature control (e.g., −78°C for lithiation), choice of alkylating agents (e.g., isopropyl halides), and purification via recrystallization or column chromatography . Key parameters affecting yield include stoichiometry of reagents and solvent selection (e.g., THF or DMF) .

Q. How can spectroscopic techniques (NMR, MS) and X-ray crystallography be applied to characterize this compound?

- Methodological Answer :

- NMR : H and C NMR can identify substitution patterns (e.g., isopropyl methyl protons at δ ~1.2–1.4 ppm and indole NH at δ ~10–12 ppm). DEPT and HSQC aid in assigning quaternary carbons .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] for CHN).

- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves crystal packing and bond angles, critical for confirming regiochemistry .

Advanced Research Questions

Q. What strategies address low yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for cross-couplings) improve selectivity for isopropyl group introduction .

- Purification : Use preparative HPLC or gradient recrystallization (DMF/EtOH) to isolate pure products .

- Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation, enabling real-time optimization .

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .

- Metabolic Stability Tests : Assess compound stability in liver microsomes to identify pharmacokinetic confounders .

- Structural Analogs : Test derivatives to isolate the pharmacophore responsible for activity variations .

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models electron density to predict sites for electrophilic substitution (e.g., C-5 position) .

- Molecular Docking : AutoDock Vina screens binding affinities with target proteins (e.g., cytochrome P450 isoforms) .

- PubChem Data Mining : Leverage structural analogs (e.g., 2-methyl-5-nitro-1H-indole) to infer reactivity trends .

Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural determination of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve disordered isopropyl groups .

- Refinement Tools : SHELXL’s TWIN and BASF commands model twinning, while ISOR restraints manage thermal motion .

- Validation : Check R and CC metrics to ensure data quality .

Specialized Methodological Questions

Q. What in vitro models are suitable for evaluating the toxicological profile of this compound?

- Methodological Answer :

- Cytotoxicity Assays : MTT or LDH release in HepG2 cells assess acute toxicity .

- Genotoxicity : Ames test (bacterial reverse mutation) and Comet assay (DNA damage in mammalian cells) .

- Safety Protocols : Follow OECD guidelines for dose-range finding and solvent controls (e.g., DMSO ≤0.1%) .

Q. How can researchers distinguish between regioisomers of this compound using advanced analytical techniques?

- Methodological Answer :

- 2D NMR : NOESY correlations differentiate substituent proximity (e.g., isopropyl vs. methyl groups) .

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from Cambridge Structural Database .

- Isotopic Labeling : C-labeled precursors track substitution sites in mass spectrometry .

Q. What methodologies assess the stability of this compound under varying storage and reaction conditions?

- Methodological Answer :

- Forced Degradation : Expose to heat (40–80°C), light (ICH Q1B), and humidity (75% RH) to identify degradation products via HPLC .

- Kinetic Studies : Monitor half-life in buffer solutions (pH 1–10) using UV-Vis spectroscopy .

- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (>200°C typical for indoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.